molecular formula C6H6F3N3O2 B1438717 2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate CAS No. 1154595-78-4

2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate

Cat. No. B1438717
M. Wt: 209.13 g/mol
InChI Key: OCPXUIQUCQWUSD-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate” is a chemical compound with the molecular formula C6H6F3N3O2 . It is available in powder form .


Molecular Structure Analysis

The molecular weight of this compound is 209.13 . The InChI code for this compound is not available .


Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available .

Scientific Research Applications

  • Antibacterial Activity : A study by Prasad (2021) involved the synthesis of derivatives of 1H-pyrazol-4-yl, which showed potential in antibacterial activity. This study highlights the compound's relevance in developing new antibacterial agents (Prasad, 2021).

  • Antimycobacterial Agents : Research by Emmadi et al. (2015) focused on synthesizing fluorinated pyrazolo-1,2,3-triazole hybrids, starting from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. These compounds exhibited promising antimycobacterial activity, offering potential in treating tuberculosis (Emmadi et al., 2015).

  • Herbicidal Activity : A study by Lee, Park, and Kim (1989) synthesized carbamates derived from pyrazoles and tested them for phytotoxicity, observing their effects on seed germination and seedling growth. This research is significant for agricultural applications, particularly in the development of herbicides (Lee, Park, & Kim, 1989).

  • Antimicrobial Agents : Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, which demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. This research contributes to the field of antimicrobial drug development (Bhat et al., 2016).

  • Fungicidal Activity : Research by Weidong and Jiang-sheng (2004) involved the synthesis of novel methyl N-methoxy-N-[2-(3-trifluoromethyl)-1-substituted pyrazol-5-yloxylmethylene]phenylcarbamates, showing fungicidal activities against several fungi, indicating potential in agricultural fungicide development (Weidong & Jiang-sheng, 2004).

Safety And Hazards

The safety information for this compound suggests several precautions. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed. It should not be subjected to grinding, shock, or friction. It should not be inhaled or come in contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)3-14-5(13)12-4-1-10-11-2-4/h1-2H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPXUIQUCQWUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(1H-pyrazol-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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